Cell Transformation Equipotency with B[a]P
In direct head-to-head testing, trans-B[a]P-4,5-diol exhibited morphological cell transforming activity indistinguishable from the parent carcinogen B[a]P in mouse embryo C3H10T1/2CL8 cells. Both compounds produced Types II and III transformed foci with overlapping dose-response curves [1]. This finding is significant because K-region dihydrodiols were historically regarded as detoxification products; the data demonstrate that trans-B[a]P-4,5-diol retains full transforming potency without requiring further metabolic activation by these cells [1].
| Evidence Dimension | Morphological cell transformation (foci formation) dose-response |
|---|---|
| Target Compound Data | Dose-response curve overlapping with B[a]P; produced Types II and III transformed foci |
| Comparator Or Baseline | Benzo[a]pyrene (B[a]P) - Types II and III transformed foci produced |
| Quantified Difference | Indistinguishable (overlapping curves) |
| Conditions | C3H10T1/2CL8 mouse embryo fibroblast cells; 6-week assay; concentrations 0.1–10 µM |
Why This Matters
This establishes trans-B[a]P-4,5-diol as a uniquely valuable probe for studying non-BPDE-mediated transformation pathways, as it bypasses the requirement for CYP1A1/1B1 metabolic activation while maintaining full transforming potency.
- [1] Nesnow, S., Davis, C., Nelson, G., Lambert, G., Padgett, W., Pimentel, M., Tennant, A. H., Kligerman, A. D., & Ross, J. A. (2002). Comparison of the genotoxic activities of the K-region dihydrodiol of benzo[a]pyrene with benzo[a]pyrene in mammalian cells: morphological cell transformation; DNA damage; and stable covalent DNA adducts. Mutation Research, 521(1-2), 91-104. View Source
